2-(Cyclobutylmethyl)pyrrolidine;hydrochloride
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Overview
Description
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 2-(cyclobutylmethyl)pyrrolidine, which is a derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride typically involves the reaction of cyclobutylmethylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
2-(Cyclopropylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclopentylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-(cyclobutylmethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDMZDVCJODBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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